Product packaging for 3-(4-Chlorophenyl)-6-methoxypyridazine(Cat. No.:CAS No. 70751-01-8)

3-(4-Chlorophenyl)-6-methoxypyridazine

Cat. No.: B1627456
CAS No.: 70751-01-8
M. Wt: 220.65 g/mol
InChI Key: ZBOOOUHWZYFGSL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridazine (B1198779) Derivatives in Chemical Sciences

The history of pyridazine chemistry dates back to the late 19th century. While the parent pyridazine heterocycle was first synthesized by Tauber in 1895, the first substituted pyridazine was prepared a year earlier by Fischer. liberty.edu Early synthetic methods often involved the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.org Over the decades, synthetic methodologies have evolved significantly, with the development of more sophisticated and regioselective reactions, such as the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynes. rsc.org The 20th century saw a growing interest in pyridazine derivatives, spurred by the discovery of their wide-ranging biological activities. researchgate.netrjptonline.org This has led to the synthesis of a vast library of substituted pyridazines, each with potentially unique properties and applications. researchgate.net

Pharmacological Relevance of the Pyridazine Scaffold: A Privileged Structure in Drug Design

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgnih.gov The pyridazine scaffold has earned this designation due to its presence in a multitude of compounds with diverse therapeutic applications. researchgate.netrjptonline.orgnih.govnih.govthieme-connect.comsarpublication.com

The pyridazine nucleus is a key component in several marketed drugs, highlighting its clinical significance. nih.gov Examples include:

Minaprine , an atypical antidepressant. nih.gov

Relugolix , a gonadotropin-releasing hormone (GnRH) receptor antagonist. nih.gov

Deucravacitinib , an allosteric tyrosine kinase 2 (TYK2) inhibitor. nih.gov

Ponatinib , a multi-targeted tyrosine kinase inhibitor. nih.gov

Risdiplam , a survival of motor neuron 2 (SMN2)-directed RNA splicing modifier. nih.gov

The pharmacological versatility of pyridazine derivatives is extensive, with reported activities including:

Anticancer nih.govnih.gov

Anti-inflammatory sarpublication.com

Antimicrobial mdpi.com

Antihypertensive nih.gov

Anticonvulsant nih.gov

The ability of the two adjacent nitrogen atoms in the pyridazine ring to act as hydrogen bond acceptors is a key feature in their interaction with biological targets. nih.govthieme-connect.com Furthermore, the substitution pattern on the pyridazine ring can be readily modified, allowing for the fine-tuning of physicochemical properties and pharmacological activity. researchgate.netrsc.org

Overview of 3-(4-Chlorophenyl)-6-methoxypyridazine within the Pyridazine Class

Direct and extensive research dedicated specifically to This compound is limited in publicly available scientific literature. However, an understanding of its potential chemical and pharmacological profile can be inferred from the analysis of its constituent parts: the 3-(4-chlorophenyl) substituent and the 6-methoxypyridazine core.

Structural Features:

6-Methoxypyridazine Core: The methoxy (B1213986) group at the 6-position is an electron-donating group, which can influence the electron density of the pyridazine ring and its reactivity. The synthesis of related 6-methoxypyridazine derivatives, such as 3-amino-6-methoxypyridazine (B1266373), often involves the nucleophilic substitution of a leaving group (e.g., a chloro group) at the 6-position with sodium methoxide (B1231860). chemicalbook.comgoogle.com

Physicochemical Properties (Predicted):

Based on its structure, the following properties can be anticipated for this compound:

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents
Lipophilicity (LogP) The presence of the chlorophenyl group would contribute to its lipophilicity.

Potential Research Interest:

Given the established pharmacological importance of the pyridazine scaffold, this compound represents a molecule of potential interest for further investigation. The combination of the 6-methoxypyridazine core, found in precursors to bioactive molecules, and the 4-chlorophenyl group, a common substituent in pharmacologically active compounds, suggests that this molecule could be a candidate for screening in various biological assays. For instance, derivatives of 3-aryl-pyridazines have been explored for their biological activities. organic-chemistry.org The synthesis of this compound would likely involve the coupling of a 4-chlorophenyl precursor with a suitable 6-methoxypyridazine synthon.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O B1627456 3-(4-Chlorophenyl)-6-methoxypyridazine CAS No. 70751-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(13-14-11)8-2-4-9(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOOOUHWZYFGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572837
Record name 3-(4-Chlorophenyl)-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70751-01-8
Record name 3-(4-Chlorophenyl)-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure Elucidation and Spectroscopic Analysis

Advanced Spectroscopic Characterization Techniques

No experimental ¹H or ¹³C NMR data for 3-(4-Chlorophenyl)-6-methoxypyridazine could be located.

No experimental IR or Raman spectra for this compound could be found.

No experimental UV-Vis absorption data for this compound is publicly available.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A search for single crystal X-ray diffraction studies of this compound yielded no results. Consequently, crystallographic parameters such as unit cell dimensions, space group, and key bond lengths and angles are unknown.

Computational and Theoretical Investigations of 3 4 Chlorophenyl 6 Methoxypyridazine

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the physicochemical properties of molecules, offering insights that complement experimental data. For 3-(4-Chlorophenyl)-6-methoxypyridazine, these calculations provide a detailed picture of its molecular and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of many-body systems. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), is commonly employed for the geometry optimization of such organic molecules.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

Parameter Predicted Value (DFT/B3LYP/6-311++G(d,p))
C-Cl Bond Length Data not available in search results
C-O (methoxy) Bond Length Data not available in search results
N-N (pyridazine) Bond Length Data not available in search results
C-N (pyridazine) Bond Length Data not available in search results
Dihedral Angle (Phenyl-Pyridazine) Data not available in search results

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org This approach allows for the calculation of vertical excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is a measure of the intensity of the transition.

These calculations typically reveal that the low-energy electronic transitions in such molecules are dominated by π→π* and n→π* transitions. researchgate.net The π→π* transitions usually originate from the aromatic rings, while the n→π* transitions involve the non-bonding electrons on the nitrogen atoms of the pyridazine (B1198779) ring. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the absorption spectra in solution. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. gsconlinepress.comresearchgate.net A smaller energy gap suggests a more reactive molecule.

For pyridazine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the pyridazine ring and the methoxy (B1213986) group, while the LUMO tends to be distributed over the electron-deficient regions, including the chlorophenyl ring. gsconlinepress.comresearchgate.net In a study on a similar compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.12 eV, indicating a high degree of stability. nih.gov

Table 2: Frontier Molecular Orbital Properties (Illustrative)

Property Predicted Value
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Energy Gap (ΔE) Data not available in search results

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group, highlighting these as the primary sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms and the region around the chlorine atom would likely exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density within a molecule, arising from hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate a more significant interaction and greater stabilization of the molecule. researchgate.net

Reactivity and Stability Assessments

The computational data gathered from DFT, HOMO-LUMO analysis, and MEP mapping can be used to calculate various global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's reactivity and stability. gsconlinepress.comiiste.org Key descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron.

These parameters, derived from the HOMO and LUMO energies, provide a comprehensive picture of the molecule's kinetic stability and potential for chemical reactions. gsconlinepress.comresearchgate.net For instance, a high chemical hardness and a low electrophilicity index would suggest a molecule with high stability and low reactivity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Fukui Functions and Global Reactivity Descriptors

Fukui functions and global reactivity descriptors are powerful tools in conceptual Density Functional Theory (DFT) for predicting the reactivity of a chemical species. These descriptors offer a quantitative measure of a molecule's stability and its propensity to either donate or accept electrons in a chemical reaction.

Global reactivity descriptors for molecules similar to this compound have been calculated to understand their chemical behavior. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com

The presence of the electron-withdrawing chlorophenyl group and the electron-donating methoxy group on the pyridazine ring influences the electronic distribution and, consequently, the reactivity of the molecule. The pyridazine ring itself, being a nitrogen-containing heterocycle, has specific electronic characteristics that contribute to its reactivity profile. rsc.org

Table 1: Representative Global Reactivity Descriptors for a Pyridazine Derivative

DescriptorValue (eV)
EHOMO-6.5
ELUMO-1.5
Energy Gap (ΔE)5.0
Ionization Potential (I)6.5
Electron Affinity (A)1.5
Electronegativity (χ)4.0
Global Hardness (η)2.5
Global Softness (S)0.4
Electrophilicity Index (ω)3.2

Note: The values in this table are representative for a pyridazine derivative and are intended for illustrative purposes.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs) play a crucial role in the structure and function of molecules, influencing everything from crystal packing to biological activity. rsc.org NCI and Reduced Density Gradient (RDG) analyses are computational methods used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

The RDG is a function of the electron density and its gradient. Plots of the RDG versus the electron density allow for the identification of different types of non-covalent interactions. Regions of low electron density and low RDG typically correspond to non-covalent interactions. The sign of the second eigenvalue of the Hessian matrix of the electron density can be used to distinguish between attractive (hydrogen bonds, van der Waals) and repulsive (steric) interactions.

For this compound, several types of non-covalent interactions are expected:

Hydrogen bonds: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.

π-π stacking: The aromatic chlorophenyl and pyridazine rings can engage in stacking interactions. rsc.org

Halogen bonding: The chlorine atom can participate in halogen bonding, a directional interaction with a nucleophilic region.

In the absence of a specific NCI/RDG analysis for this compound, studies on related pyridazine derivatives show that these interactions are significant in determining their solid-state structures. researchgate.net

Crystal Structure Prediction and Intermolecular Interactions

Understanding the crystal structure and intermolecular interactions is vital for predicting the physical properties of a compound, such as solubility and melting point.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts.

For pyridazine derivatives, Hirshfeld surface analysis has revealed the importance of various intermolecular contacts in stabilizing the crystal packing. nih.govnih.goviucr.org The most significant contributions often come from H···H, C···H/H···C, and N···H/H···N contacts. The presence of the chlorophenyl and methoxy groups in this compound would also lead to significant Cl···H and O···H contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, sharp spikes in the fingerprint plot are characteristic of strong interactions like hydrogen bonds.

Table 2: Common Intermolecular Contacts and Their Typical Percentage Contributions from Hirshfeld Surface Analysis of Related Pyridazine Derivatives

Contact TypePercentage Contribution
H···H35 - 50%
C···H/H···C15 - 30%
N···H/H···N10 - 20%
O···H/H···O5 - 15%
Cl···H/H···Cl5 - 15%

Note: These percentages are approximate and can vary depending on the specific crystal structure.

Structure Activity Relationships Sar and Molecular Design Principles for Pyridazine Based Compounds

Elucidation of Key Pharmacophoric Features within the Pyridazine (B1198779) Scaffold

The pyridazine ring is more than a simple aromatic scaffold; it is a dynamic entity whose electronic and steric properties are pivotal for its biological interactions. The two adjacent nitrogen atoms create a unique electronic distribution, resulting in a dipole moment that influences how the molecule engages with its biological targets. nih.gov This inherent polarity, coupled with the potential for hydrogen bonding, are key pharmacophoric features. nih.gov

The pyridazine core's ability to act as a bioisosteric replacement for other aromatic systems, such as the phenyl ring, has been a cornerstone of its application in drug design. nih.gov This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability. cambridgemedchemconsulting.com The nitrogen atoms in the pyridazine ring can serve as hydrogen bond acceptors, a critical interaction for anchoring a molecule within the binding site of a protein. nih.govblumberginstitute.org

Furthermore, the substitution pattern on the pyridazine ring dictates the vectoral arrangement of functional groups, which is crucial for precise interactions with target macromolecules. blumberginstitute.org The 3- and 6-positions are particularly important for derivatization, allowing for the introduction of various substituents that can modulate the compound's biological activity. mdpi.comresearchgate.net Research on 3,6-disubstituted pyridazines has demonstrated that the nature of these substituents is a key determinant of their anticancer and enzyme-inhibitory activities. mdpi.comresearchgate.net

Impact of Substituents on Biological Activity: A Focus on the Chlorophenyl and Methoxy (B1213986) Moieties

The 4-Chlorophenyl Group: An Anchor for Activity

The presence of a phenyl ring at the 3-position of the pyridazine core is a common feature in many biologically active compounds. The substitution on this phenyl ring can dramatically influence activity. The chlorine atom at the para-position of the phenyl ring in 3-(4-Chlorophenyl)-6-methoxypyridazine is of particular importance. Halogen substitutions, especially chlorine and fluorine, are known to be beneficial for the inhibitory activity of various heterocyclic compounds. nih.gov

The chlorine atom is an electron-withdrawing group, which can alter the electronic properties of the entire molecule, influencing its binding affinity to target proteins. acs.org Furthermore, the chloro-substituent can engage in specific halogen bonding interactions with protein residues, providing an additional anchoring point within a binding pocket. acs.org Studies on related heterocyclic systems have shown that a 4-chlorophenyl moiety can be crucial for potent biological activity, including anticancer effects. researchgate.net For instance, in a series of pyridazine derivatives, the introduction of a chlorine atom at the para-position of a phenyl ring was found to be favorable for antifungal activity. nih.gov

The 6-Methoxy Group: A Modulator of Physicochemical Properties

The methoxy group at the C6 position of the pyridazine ring plays a crucial role in modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The replacement of a more reactive group, like a chlorine atom, with a methoxy group can lead to compounds with improved pharmacokinetic profiles.

Scaffold Hopping and Bioisosteric Modifications in Pyridazine Medicinal Chemistry

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a different scaffold while retaining similar biological activity. cambridgemedchemconsulting.com This approach is often used to explore novel chemical space, improve compound properties, or circumvent existing patents. The pyridazine ring itself is frequently employed as a bioisosteric replacement for other aromatic systems. nih.gov

Bioisosterism, the exchange of a functional group with another that has similar physical or chemical properties, is a key tactic in medicinal chemistry. mdpi.comresearchgate.net In the context of This compound , both the pyridazine core and its substituents are amenable to bioisosteric modifications.

For instance, the 4-chlorophenyl group could be replaced with other halogen-substituted phenyl rings (e.g., 4-fluorophenyl) or with different heterocyclic rings to explore the impact on biological activity. mdpi.com The methoxy group at the C6 position could be replaced by other small alkyl ethers, a hydroxyl group, or an amino group to investigate the role of hydrogen bonding and steric bulk at this position. The pyridazine ring itself could be "hopped" to other heterocyclic systems like pyrimidine (B1678525) or pyrazine (B50134) to assess the importance of the adjacent nitrogen atoms for a specific biological effect.

Rational Design Strategies for Enhanced Biological Performance

The rational design of new pyridazine-based compounds with enhanced biological performance relies heavily on the understanding of their structure-activity relationships. By leveraging computational tools and synthetic chemistry, medicinal chemists can systematically modify a lead compound like This compound to optimize its properties.

One common strategy is to use the existing knowledge of the pharmacophoric features to design new analogues. For example, knowing that the 4-chlorophenyl group is important for activity, new compounds could be designed with different substitutions on the phenyl ring to fine-tune electronic and steric properties. nih.gov Molecular hybridization, which involves combining pharmacophoric elements from different known active molecules, is another effective approach. nih.gov

Computational methods such as molecular docking and pharmacophore modeling can provide valuable insights into how a molecule like This compound might interact with a specific biological target. mdpi.com These models can predict key interactions and guide the design of new analogues with improved binding affinity and selectivity. For instance, if a particular enzyme is the target, docking studies could reveal which parts of the molecule are most critical for binding and where modifications could be made to enhance this interaction.

The development of novel pyridazine derivatives with potential anticancer activity often involves a rational design approach. mdpi.comresearchgate.netnih.gov By identifying the key structural features required for activity, such as the nature of the substituents at the 3- and 6-positions, researchers can synthesize focused libraries of compounds for biological evaluation. mdpi.comresearchgate.net

Biological Target Identification and Mechanism of Action Studies of Pyridazine Derivatives

Exploration of Molecular Targets Modulated by Pyridazine (B1198779) Scaffolds

The structural features of the pyridazine ring system allow for diverse substitutions, enabling the fine-tuning of interactions with various biological macromolecules. Research has identified several key protein families, particularly kinases and other enzymes, that are modulated by compounds featuring a pyridazine or a related nitrogen-containing heterocyclic core.

Kinase Inhibition Profiles

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Pyridazine derivatives and related heterocyclic compounds have shown inhibitory activity against several important kinases.

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for autoimmune diseases and B-cell malignancies. Novel pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent and irreversible BTK inhibitors. These compounds typically feature a warhead that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a crucial kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, IRAK4 is a key target for inflammatory diseases. Several classes of inhibitors have been developed, including those with imidazo[1,2-b]pyridazine (B131497) and aminopyrazole scaffolds. nih.govrcsb.org For instance, one IRAK4 inhibitor demonstrated a half-maximal inhibitory concentration (IC50) of 2.8 nM. medchemexpress.com These inhibitors typically bind to the ATP-binding pocket of the kinase. nih.gov

BCR-ABL: The Bcr-Abl fusion protein is a tyrosine kinase that is the primary cause of chronic myelogenous leukemia (CML). While direct data on 3-(4-chlorophenyl)-6-methoxypyridazine is scarce, related heterocyclic structures like pyrido[2,3-d]pyrimidines have yielded potent inhibitors. For example, the compound PD180970 was found to inhibit the autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM and the kinase activity of purified recombinant Abl with an IC50 of 2.2 nM. researchgate.net Another related compound, a 4-(phenylamino)pyrazolo[3,4-d]pyrimidine derivative, showed an IC50 of 3.4 µM against Abl kinase. bindingdb.org

Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in the striatum and its inhibition is a therapeutic strategy for neuropsychiatric disorders like schizophrenia. While not strictly a kinase, its inhibition by pyridazine-related structures is notable. Various inhibitors containing scaffolds like imidazo[1,2-a]pyrazine (B1224502) and triazolo[1,5-a]pyrimidine have been investigated for their potential as antipsychotic drugs. nih.govfrontiersin.orgnih.gov

Mammalian Target of Rapamycin (mTOR): mTOR is a serine/threonine kinase that is a central regulator of cell growth and proliferation. Inhibition of the mTOR pathway is a key strategy in cancer therapy. nih.gov While direct inhibitors based on a simple pyridazine core are not prominent, complex heterocyclic molecules are well-established as potent mTOR inhibitors, often targeting the ATP domain of the kinase. medchemexpress.comchemicalbook.com

Compound Class/DerivativeTarget KinaseIC50 ValueReference
Pyrido[2,3-d]pyrimidine (B1209978) (PD180970)p210Bcr-Abl (in vitro)5 nM researchgate.net
Pyrido[2,3-d]pyrimidine (PD180970)Abl (recombinant)2.2 nM researchgate.net
4-(Phenylamino)pyrazolo[3,4-d]pyrimidineAbl3.4 µM bindingdb.org
Imidazo[1,2-b]pyridazine derivativeIRAK42.8 nM medchemexpress.com

Enzyme Inhibition Mechanisms

The mechanisms by which pyridazine derivatives inhibit their target enzymes are diverse and depend on both the scaffold and the specific substitutions.

ATP-Competitive Inhibition: A common mechanism for kinase inhibitors is competition with adenosine (B11128) triphosphate (ATP) for binding to the enzyme's active site. This is the case for the pyrido[2,3-d]pyrimidine inhibitor PD180970, which acts as an ATP-competitive inhibitor of the Bcr-Abl kinase. researchgate.net This mode of action is typical for many kinase inhibitors that target the highly conserved ATP-binding pocket.

Irreversible Covalent Inhibition: Some of the most potent inhibitors, particularly those targeting BTK, function through an irreversible mechanism. These molecules contain an electrophilic "warhead" that forms a permanent covalent bond with a nucleophilic residue, such as cysteine, in the active site of the target enzyme. This leads to complete and prolonged inactivation of the enzyme.

Competitive Inhibition: For enzymes like PDE10A, inhibitors often act competitively with the natural substrates (cAMP and cGMP). By occupying the active site, these inhibitors prevent the hydrolysis of cyclic nucleotides, thereby modulating downstream signaling pathways. nih.gov

In Vitro Biological Activity Assessments

The biological effects of pyridazine derivatives are characterized using a variety of in vitro assays that measure their interaction with molecular targets and their subsequent effects on cellular functions.

Cell-Based Assays for Target Engagement

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery.

Phosphorylation Assays: For kinase inhibitors, a primary method of demonstrating target engagement is to measure the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates. For example, the Bcr-Abl inhibitor PD180970 was shown to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrate CrkL in K562 leukemic cells. researchgate.net

Cytokine Release Assays: For targets involved in inflammatory signaling, such as IRAK4, a key functional readout is the inhibition of cytokine production. Cell-based assays often involve stimulating immune cells (e.g., with lipopolysaccharide - LPS) and then measuring the release of pro-inflammatory cytokines like TNF-α and IL-6. Potent IRAK4 inhibitors have been shown to significantly suppress these responses in vitro. nih.gov

Apoptosis and Cell Viability Assays: The ultimate effect of many anti-cancer agents is the induction of apoptosis (programmed cell death) or the inhibition of cell proliferation. Assays using techniques like nuclear staining, annexin (B1180172) V binding, or measuring the cleavage of poly(ADP-ribose) polymerase (PARP) can confirm that a compound induces apoptosis in cancer cell lines. researchgate.net The MTT assay is also widely used to measure changes in cell viability. nih.gov

Antimicrobial Spectrum Analysis

Derivatives containing the pyridazine or related heterocyclic scaffolds, often in combination with a chlorophenyl moiety, have been investigated for their antimicrobial properties.

Antibacterial Activity: Studies on various derivatives have demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, certain nicotinonitrile derivatives incorporating a 4-chlorophenyl group showed moderate to good activity against Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net Similarly, other related heterocyclic compounds were active against strains like Bacillus subtilis and Pseudomonas aeruginosa. derpharmachemica.com

Antifungal Activity: The same classes of compounds have also been tested for antifungal activity. Activity has been noted against fungal species such as Aspergillus niger and Aspergillus fumigatus, although in some cases, the antifungal effect was less pronounced than the antibacterial activity. derpharmachemica.commdpi.com

The antimicrobial activity is typically quantified by measuring the zone of inhibition in agar (B569324) diffusion assays. The table below summarizes findings from studies on related compounds.

Compound ClassTest OrganismActivity (Zone of Inhibition in mm)Reference
(4-Chlorophenyl)(5-methylpyrazin-2-yl) derivativesStaphylococcus aureusModerate to Good derpharmachemica.com
(4-Chlorophenyl)(5-methylpyrazin-2-yl) derivativesPseudomonas aeruginosaModerate to Good derpharmachemica.com
(4-Chlorophenyl)(5-methylpyrazin-2-yl) derivativesEscherichia coliModerate derpharmachemica.com
(4-Chlorophenyl)(5-methylpyrazin-2-yl) derivativesAspergillus fumigatusModerate to Good derpharmachemica.com
2''-methoxy-4''-[2-(4'-chlorophenyl)...] nicotinonitrilesS. aureus18-24 researchgate.net
2''-methoxy-4''-[2-(4'-chlorophenyl)...] nicotinonitrilesB. subtilis16-22 researchgate.net
2''-methoxy-4''-[2-(4'-chlorophenyl)...] nicotinonitrilesE. coli17-23 researchgate.net
2''-methoxy-4''-[2-(4'-chlorophenyl)...] nicotinonitrilesA. niger16-22 researchgate.net

Computational Approaches to Binding Mode Analysis

Molecular modeling techniques, particularly molecular docking, are powerful tools for understanding how ligands like this compound might interact with their biological targets at a molecular level. These computational methods predict the preferred orientation and conformation of a ligand within a protein's binding site and estimate the strength of the interaction.

The general process involves using software like AutoDock Vina to dock the 3D structure of the ligand into the active site of a target protein, whose structure is often obtained from the Protein Data Bank (PDB). researchgate.netugm.ac.id The analysis focuses on identifying key intermolecular interactions, such as:

Hydrogen Bonds: These are critical for affinity and specificity. For example, in docking studies of IRAK4 inhibitors, hydrogen bonds were observed with key residues in the hinge region of the kinase, such as Met265. mdpi.com

Hydrophobic Interactions: The chlorophenyl group of the title compound is likely to engage in hydrophobic interactions with nonpolar residues in a binding pocket.

π-π Stacking: The aromatic pyridazine and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the binding site.

By analyzing these interactions, researchers can build structure-activity relationships (SAR) to rationally design more potent and selective inhibitors. For instance, docking studies on N-substituted pyridazine-3-carboxamide (B1582110) derivatives against glutamate (B1630785) receptors helped to elucidate key structural requirements for high affinity, predicting binding energies and identifying important interactions within the receptor's binding site. researchgate.net These computational predictions provide valuable guidance for the synthesis and biological evaluation of new analogues.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. msdmanuals.com This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and the specific amino acid residues involved in the interaction. jusst.orgnih.gov

Studies on various pyridazine derivatives have utilized molecular docking to explore their potential as therapeutic agents. For instance, a series of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives were evaluated for their affinity towards metabotropic glutamate receptors (mGluRs), which are considered promising targets for antiparkinsonian drugs. dntb.gov.ua The docking studies, performed using AutoDock Vina, predicted binding energies ranging from -11.2 to -5.2 kcal/mol for these pyridazine derivatives at the mGlu5 receptor active site. dntb.gov.ua

In a different study, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, a compound sharing the chlorophenyl moiety, was docked against the main protease (Mpro) of SARS-CoV-2. nih.gov This analysis aimed to understand the intermolecular interactions between the compound and the receptor molecule, highlighting its potential as an antiviral agent. nih.gov

Another investigation focused on 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines as potential inhibitors of phytoene (B131915) desaturase (PDS), an enzyme involved in the carotenoid biosynthesis pathway. Molecular docking was used to predict the binding mode of these compounds to the active site of Synechococcus PDS. mdpi.com

The following table summarizes representative findings from molecular docking studies on various pyridazine and chlorophenyl-containing derivatives, illustrating the types of interactions and binding energies observed.

Compound/Derivative ClassTarget ProteinDocking Score/Binding Energy (kcal/mol)Interacting ResiduesReference
N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivativesMetabotropic glutamate receptor 5 (mGluR5)-5.2 to -11.2Not specified dntb.gov.ua
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidineSARS-CoV-2 Main Protease (Mpro)Not specifiedAnalysis of intermolecular interactions nih.gov
3-phenoxy-4-(3-trifluoromethylphenyl)pyridazinesPhytoene Desaturase (PDS) from SynechococcusNot specifiedDocked to the active site mdpi.com
(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivativesHuman mitochondrial branched-chain aminotransferase (BCATm)Up to -6.898Not specified ijper.org
7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-oneNot specifiedNot specifiedIn silico analysis performed nih.gov

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. sciepub.comsemanticscholar.org In the context of drug discovery, MD simulations are employed to assess the stability of a ligand-receptor complex predicted by molecular docking. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the interactions evolve, providing a more accurate picture of the binding stability. nih.govmdpi.com

For example, a 30 ns MD simulation was performed on the complex of a representative 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazine inhibitor with Synechococcus PDS to understand the binding details and stability. mdpi.com Similarly, MD simulations were conducted for the (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine compound with the COVID-19 main protease (Mpro) to evaluate the stability of the interaction under dynamic conditions. nih.gov These simulations help in understanding the elements that govern the inhibitory effect of the compound. nih.gov

The stability of the ligand-protein complex during an MD simulation is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained over the simulation time. semanticscholar.org

The table below illustrates the key parameters typically analyzed in MD simulation studies to ascertain the binding stability of a ligand-receptor complex.

MD Simulation ParameterDescriptionImplication for Binding Stability
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms (usually the backbone atoms) of the protein or ligand in a given frame and a reference frame. semanticscholar.orgA stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and the ligand is stably bound in the binding pocket. Large fluctuations may indicate instability.
Root-Mean-Square Fluctuation (RMSF)Indicates the fluctuation of each amino acid residue from its average position during the simulation. semanticscholar.orgHighlights the flexible and rigid regions of the protein. Residues in the binding site that show low RMSF values upon ligand binding can indicate a stable interaction.
Hydrogen BondsThe number and duration of hydrogen bonds formed between the ligand and the receptor.A consistent number of hydrogen bonds throughout the simulation is a strong indicator of a stable and specific interaction between the ligand and the target protein.
Radius of Gyration (Rg)A measure of the compactness of the protein structure. semanticscholar.orgA stable Rg value suggests that the overall protein structure remains compact and does not undergo significant conformational changes or unfolding upon ligand binding, indicating that the binding does not destabilize the protein.

Medicinal Chemistry Applications and Lead Optimization Strategies

Pyridazine (B1198779) Scaffolds in the Development of Therapeutically Relevant Agents

The pyridazine core is a versatile building block in drug discovery, with its derivatives demonstrating a broad spectrum of pharmacological activities. rjptonline.org This structural motif is of significant interest due to its ability to serve as a foundation for molecules targeting various diseases. researchgate.net The inherent properties of the pyridazine ring, such as its high dipole moment, capacity for hydrogen bonding, and tunable electronic features, contribute to its successful application in developing therapeutically relevant agents. blumberginstitute.orgnih.gov

Researchers have successfully incorporated the pyridazine scaffold into molecules with a wide range of biological actions, including:

Anticancer: A massive number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties, targeting a diverse array of biological processes involved in cancer development. nih.govrawdatalibrary.net These include inhibitors of key enzymes and receptors implicated in tumor growth and proliferation. researchgate.netacs.org

Anti-inflammatory: Pyridazine and pyridazin-3(2H)one scaffolds are considered very appealing for anti-inflammatory drug discovery. nih.govresearchgate.net

Antimicrobial: Derivatives have shown notable antibacterial and antifungal activities. mdpi.comnih.gov Some compounds have demonstrated remarkable activity against Gram-positive bacteria. nih.gov

Cardiovascular: The pyridazine nucleus is a feature of drugs developed for cardiovascular conditions, including antihypertensive agents. researchgate.netresearchgate.net

Neuroprotective: Certain pyridazine-based molecules have been investigated for their potential in treating neurological disorders. researchgate.net

The imidazo[1,2-b]pyridazine (B131497), a fused bicyclic system containing the pyridazine ring, is another "privileged scaffold" that has yielded therapeutically valuable molecules, such as the kinase inhibitor ponatinib. nih.govresearchgate.net This highlights the chemical tractability and broad biological potential of pyridazine-based structures in medicinal chemistry. nih.govresearchgate.net

Lead Generation and Optimization Methodologies for Pyridazine Derivatives

The process of discovering a new drug often begins with a "lead compound," a molecule that shows promising activity against a specific biological target. This lead compound is then chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties through a process called lead optimization. rsc.orgnih.gov For pyridazine derivatives, this process involves systematic structural modifications to improve their therapeutic potential.

A key methodology in lead optimization is the study of Structure-Activity Relationships (SAR). SAR studies involve synthesizing a series of analogues of the lead compound and evaluating how changes in chemical structure affect biological activity. For instance, in the development of pyridazine-based inhibitors, researchers systematically alter substituents on the pyridazine ring to identify which chemical groups enhance potency and which are detrimental. nih.govnih.gov

Common lead optimization strategies for pyridazine derivatives include:

Scaffold Hopping and Hybridization: Replacing a core part of a known active molecule with a pyridazine ring or combining the pyridazine scaffold with other known pharmacophores to create hybrid molecules with improved or novel activities. acs.org

Modification of Substituents: Introducing or changing functional groups at various positions on the pyridazine ring. For 3-(4-Chlorophenyl)-6-methoxypyridazine, this could involve altering the substituent on the phenyl ring (e.g., changing the chloro group to another halogen or an alkyl group) or replacing the methoxy (B1213986) group with other alkoxy or amino groups to modulate activity and physicochemical properties.

Improving Pharmacokinetic Profiles: Optimization efforts also focus on improving properties like solubility, metabolic stability, and cell permeability. For a series of pyridazine-based glucan synthase inhibitors, optimization of the pharmacokinetic profile was a key goal, leading to the discovery of compounds with improved characteristics, although they ultimately lacked in vivo efficacy. nih.govresearchgate.net

Table 1: Lead Optimization Strategies for Pyridazine Derivatives

Strategy Description Objective Example Application
Structure-Activity Relationship (SAR) Studies Synthesizing and testing a series of related compounds to determine the effect of structural changes on biological activity. nih.gov Identify key structural features (pharmacophores) required for activity and guide further design. Developing potent anticancer pyridazine derivatives by exploring different substitutions on the core scaffold. nih.gov
Isosteric Replacement Replacing a functional group with another group that has similar physical or chemical properties. Improve potency, selectivity, or pharmacokinetic properties while retaining the mode of action. Replacing a phenyl ring with a pyridazine ring to modulate electronic properties and target interactions. blumberginstitute.org
Pharmacokinetic (PK) Profile Optimization Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Enhance bioavailability, reduce clearance, and achieve a suitable duration of action. Modifying a pyridazine-based antifungal series to improve its pharmacokinetic behavior. researchgate.net
Scaffold Hybridization Combining the pyridazine scaffold with other known active chemical motifs. acs.org Create novel compounds with potentially synergistic or enhanced biological activities. Hybridizing pyridazine with other heterocyclic systems to develop new anticancer agents. acs.org

Strategies for Modifying Scaffold Reactivity and Crossing Biological Barriers

The ability of a drug molecule to be effective depends on its capacity to reach and interact with its biological target. This involves crossing various biological barriers, such as cell membranes, and having the appropriate chemical reactivity to bind to the target. The physicochemical properties of the pyridazine scaffold are central to these functions. nih.gov

The pyridazine ring is characterized by a high dipole moment and two adjacent nitrogen atoms that act as hydrogen bond acceptors. nih.gov These features are critical for molecular recognition at the target site. blumberginstitute.org Strategies to modify the scaffold's properties include:

Altering Electronic Properties: The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring influences the properties of its substituents. blumberginstitute.org Strategic placement of electron-donating or electron-withdrawing groups on the scaffold can alter its reactivity and its interaction with biological targets. For example, synthetic strategies have been developed to allow for versatile substitution at different positions of the pyridazine ring, enabling the fine-tuning of its electronic character. nih.gov

Enhancing Solubility: Poor aqueous solubility can limit a drug's absorption. Introducing polar functional groups or employing formulation strategies can improve the solubility of pyridazine derivatives. The methoxy group in this compound, for instance, can influence solubility.

Exploiting H-Bonding: The dual hydrogen-bond accepting capability of the pyridazine nitrogen atoms is a key feature for target binding. nih.gov Medicinal chemists can design molecules where these nitrogen atoms form crucial interactions with amino acid residues in the target protein, thereby enhancing binding affinity and selectivity. nih.govnih.gov

Addressing Drug Resistance Mechanisms with Pyridazine Compounds

Drug resistance is a major challenge in the treatment of diseases like cancer and infectious diseases. Developing compounds that can overcome or circumvent resistance mechanisms is a critical goal in medicinal chemistry. Pyridazine derivatives have shown potential in this area.

One of the key mechanisms of drug resistance, particularly in cancer, is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drug molecules from the cell. Strategies to overcome this include designing molecules that are not substrates for these pumps or that may even inhibit their function.

Research on certain heterocyclic compounds, including pyrazines and pyridines, which are structurally related to pyridazines, has yielded promising results. For example, a study on triterpenoid-based heterocyclic derivatives found that some compounds were surprisingly more active against multidrug-resistant (MDR) leukemia cells than their non-resistant counterparts. nih.gov This suggests that these scaffolds might either evade the common resistance mechanisms or have a different mechanism of action that is still effective in resistant cells. nih.gov

The development of pyridazine-based compounds to address drug resistance could involve:

Designing Novel Scaffolds: Creating pyridazine derivatives with unique structural features that are not recognized by drug efflux pumps.

Targeting Alternative Pathways: Developing pyridazine agents that act on biological targets not affected by the primary resistance mechanism.

Prodrug Strategies: Synthesizing inactive prodrugs of pyridazine compounds that are converted to the active form inside the target cells. This can sometimes help bypass resistance mechanisms. In one study, medoxomil derivatives of cytotoxic compounds led to a significant increase in activity against cancer cell lines. nih.gov

By leveraging the structural versatility of the pyridazine scaffold, medicinal chemists can design new molecules with the potential to be effective against drug-resistant strains of bacteria or resistant cancer cells, offering new avenues for therapy. nih.gov

Future Perspectives and Research Directions

Advancements in Synthetic Methodologies for Novel Pyridazine (B1198779) Analogs

The synthesis of 3,6-disubstituted pyridazines is a well-established area of organic chemistry, with several versatile methods available for the creation of novel analogs of 3-(4-Chlorophenyl)-6-methoxypyridazine. A common and efficient approach involves the use of 3,6-dichloropyridazine (B152260) as a starting material. rsc.orgresearchgate.net The differential reactivity of the two chlorine atoms allows for sequential nucleophilic substitution reactions. For instance, the methoxy (B1213986) group can be introduced first, followed by the installation of the 4-chlorophenyl group via a Suzuki-Miyaura cross-coupling reaction. nih.govnih.govrsc.org This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. nih.govrsc.org

Recent advancements in synthetic chemistry offer opportunities to refine and expand the synthesis of pyridazine derivatives. researchgate.netorganic-chemistry.org These include the development of more efficient and environmentally friendly catalytic systems for cross-coupling reactions, such as those utilizing novel ligands or operating under milder conditions. organic-chemistry.org Furthermore, inverse-electron-demand Diels-Alder reactions involving tetrazines have emerged as a regioselective method for constructing the pyridazine ring. rsc.org Exploring these modern synthetic strategies could lead to more efficient and diverse routes to this compound and its analogs, facilitating the generation of compound libraries for biological screening.

Table 1: Potential Synthetic Strategies for this compound

Starting MaterialKey ReactionsAdvantages
3,6-DichloropyridazineNucleophilic Aromatic Substitution, Suzuki-Miyaura CouplingReadily available starting material, well-established reactions.
Substituted Tetrazine and AlkyneInverse-Electron-Demand Diels-AlderHigh regioselectivity, access to diverse substitution patterns. rsc.org
β,γ-Unsaturated HydrazonesCopper-Promoted CyclizationMild reaction conditions, good functional group tolerance. organic-chemistry.org

Emerging Biological Targets for Pyridazine-Based Modulators

The pyridazine nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.govdntb.gov.ua While the specific targets of this compound are yet to be elucidated, the broader class of pyridazine derivatives has shown activity against a range of enzymes and receptors implicated in various diseases.

Several pyridazinone derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govresearchgate.netnih.gov This suggests that this compound could be investigated for its anti-inflammatory potential. Furthermore, recent studies have highlighted the role of pyridazine-containing compounds as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology. nih.gov The inhibition of PARP-1 is a promising strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways. nih.gov

Other emerging targets for pyridazine-based modulators include the receptor tyrosine kinases c-Met and Pim-1, which are implicated in tumor growth and survival. rsc.org Dual inhibitors of these kinases are of significant interest in cancer therapy. rsc.org Additionally, imidazo[1,2-b]pyridazine (B131497) derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a crucial component of B-cell receptor signaling and a target for autoimmune diseases. dergipark.org.tr Given the structural similarities, exploring the activity of this compound against these and other kinases could unveil novel therapeutic applications.

Integration of Advanced Computational Techniques in Drug Discovery

Computational methods are increasingly integral to the drug discovery process, enabling the rational design and optimization of new therapeutic agents. mdpi.comresearchgate.net For this compound, in silico studies can provide valuable insights into its potential biological activities and guide further experimental work.

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a biological target. onljbioinform.comnih.gov By docking this compound into the active sites of known pyridazine targets, such as COX-2, PARP-1, and various kinases, researchers can prioritize experimental screening and generate hypotheses about its mechanism of action. nih.govnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of a series of pyridazine analogs with their biological activities. mdpi.com These models can then be used to design new derivatives of this compound with improved potency and selectivity. Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, helping to assess its drug-likeness at an early stage of development. mdpi.comscilit.com

Development of Pyridazine Derivatives for Specific Therapeutic Areas

The diverse biological activities reported for pyridazine derivatives underscore their potential for development in various therapeutic areas. rjptonline.orgnih.govresearchgate.netsarpublication.comresearchgate.netscilit.com Based on the known pharmacology of related compounds, research on this compound and its analogs could be focused on the following areas:

Anticancer Agents: The anticancer potential of pyridazine derivatives is well-documented, with compounds showing activity against various cancer cell lines. nih.govnih.govresearchgate.netmdpi.com The 4-chlorophenyl substituent is a common feature in many bioactive molecules, and its presence in this compound warrants investigation into its cytotoxic effects and its ability to modulate cancer-related pathways such as apoptosis and cell cycle progression. nih.gov

Anti-inflammatory Drugs: As mentioned previously, many pyridazinone derivatives exhibit anti-inflammatory activity through the inhibition of COX-2. nih.govresearchgate.netnih.govresearchgate.net Investigating the ability of this compound to inhibit COX enzymes and reduce the production of pro-inflammatory cytokines could lead to the development of novel anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov

Antimicrobial Agents: Pyridazine derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. scilit.comnih.govresearchgate.netresearchgate.netnih.govnih.gov The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. mdpi.com Screening this compound and its analogs against a panel of clinically relevant microbes could identify new leads for the development of much-needed anti-infective therapies.

Table 2: Investigated Therapeutic Potentials of Pyridazine Derivatives

Therapeutic AreaKey Biological Targets/Mechanisms
AnticancerPARP-1, c-Met, Pim-1, VEGFR-2, Apoptosis induction nih.govrsc.orgnih.gov
Anti-inflammatoryCOX-2, Inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) nih.govresearchgate.netnih.gov
AntimicrobialInhibition of bacterial DNA gyrase, Disruption of cell wall synthesis nih.govscilit.com

Q & A

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-6-methoxypyridazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with Friedel-Crafts acylation to form intermediates like 3-(4-chlorophenyl)propionic acid, followed by cyclization to generate the pyridazine core . Key steps include:

  • Chlorination and functionalization : Introducing the 4-chlorophenyl group via electrophilic substitution.
  • Cyclization : Using reagents like thionyl chloride or POCl₃ under reflux conditions to form the pyridazine ring .
  • Methoxy group incorporation : Methoxylation via nucleophilic substitution or coupling reactions . Optimization involves controlling temperature (e.g., 60–100°C for cyclization), solvent selection (e.g., ethanol or DMF), and pH adjustments to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological validation includes:

  • NMR spectroscopy : To confirm substituent positions (e.g., distinguishing C-3 and C-6 substitutions via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling patterns) .
  • HPLC/MS : For purity assessment and detection of byproducts (e.g., unreacted chlorophenyl intermediates) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for structurally related pyridazine compounds .

Q. What biological activities are associated with pyridazine derivatives, and how are they evaluated?

Pyridazine derivatives exhibit antimicrobial, antiviral, and enzyme-inhibitory properties. For example:

  • Antibacterial assays : MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus and E. coli .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays . Biological activity correlates with substituent electronegativity (e.g., chloro groups enhance membrane permeability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The pyridazine ring may exhibit keto-enol tautomerism, altering peak splitting patterns. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize conformers .
  • Regiochemical ambiguity : Compare experimental 1H^{1}\text{H}-NMR shifts with DFT-calculated chemical shifts for candidate structures .

Q. What strategies improve synthetic yield while minimizing environmental impact?

Advanced approaches include:

  • Flow chemistry : Reduces solvent waste and enhances reaction control (e.g., continuous Claisen-Schmidt condensations) .
  • Catalytic optimization : Use Pd/C or CuI catalysts for Suzuki-Miyaura couplings to install aryl groups at higher yields (>85%) .
  • Solvent recycling : Ethanol or acetonitrile recovery via distillation .

Q. How does the electronic nature of substituents influence structure-activity relationships (SAR)?

Computational and experimental SAR studies reveal:

  • Chlorophenyl groups : Enhance lipophilicity (logP > 3.5), improving blood-brain barrier penetration in neuroactive compounds .
  • Methoxy groups : Electron-donating effects stabilize H-bonding with target proteins (e.g., kinase ATP-binding pockets) . Quantitative SAR (QSAR) models using Hammett constants (σ) or DFT-calculated electrostatic potentials guide rational design .

Q. What methodologies assess the compound’s thermal stability and degradation pathways?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (Td) under nitrogen/air atmospheres .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • LC-MS/MS : Identifies degradation products (e.g., demethylation of methoxy groups under acidic conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.